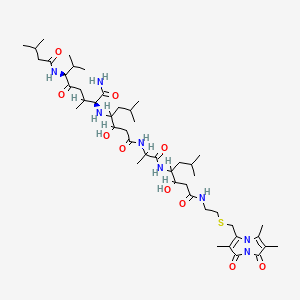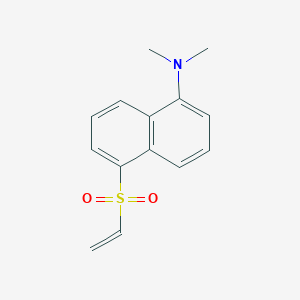![molecular formula C19H27NOS2 B14428679 2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol CAS No. 84217-67-4](/img/structure/B14428679.png)
2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of two tert-butyl groups, an ethylsulfanyl group, and a thiazolyl group attached to a phenol ring. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol typically involves the following steps:
Alkylation of Phenol: The initial step involves the alkylation of phenol with tert-butyl groups.
Thiazole Formation: The next step involves the formation of the thiazole ring. This can be achieved by reacting a suitable thioamide with a haloketone under acidic conditions.
Coupling Reaction: Finally, the thiazole derivative is coupled with the alkylated phenol to form the desired compound. This step may involve the use of coupling agents and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the thiazole or phenol rings.
Substitution: The tert-butyl groups and the ethylsulfanyl group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones or other reduced derivatives.
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant in various chemical reactions to prevent the oxidation of sensitive compounds.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol primarily involves its antioxidant properties. The phenolic group can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The thiazole ring and the ethylsulfanyl group may also contribute to its overall antioxidant activity by stabilizing the resulting radicals .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT):
2,6-Di-tert-butylphenol: This compound is similar in structure but lacks the thiazole and ethylsulfanyl groups.
Uniqueness
2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol is unique due to the presence of the thiazole and ethylsulfanyl groups, which may enhance its antioxidant properties and provide additional functionalities compared to similar compounds like BHT .
Propiedades
Número CAS |
84217-67-4 |
|---|---|
Fórmula molecular |
C19H27NOS2 |
Peso molecular |
349.6 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(2-ethylsulfanyl-1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C19H27NOS2/c1-8-22-17-20-15(11-23-17)12-9-13(18(2,3)4)16(21)14(10-12)19(5,6)7/h9-11,21H,8H2,1-7H3 |
Clave InChI |
MFLATGCUDIMYSO-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NC(=CS1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



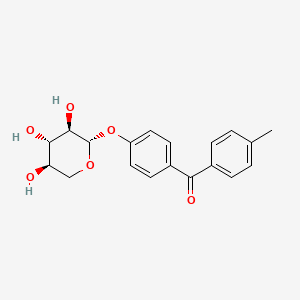
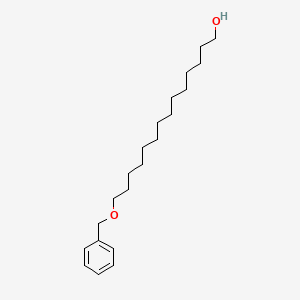
![2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14428609.png)

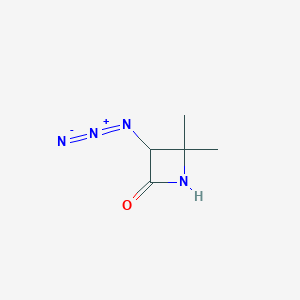
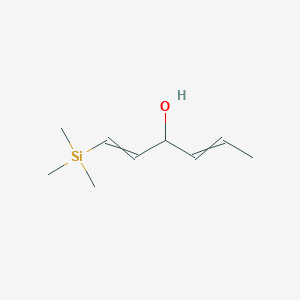
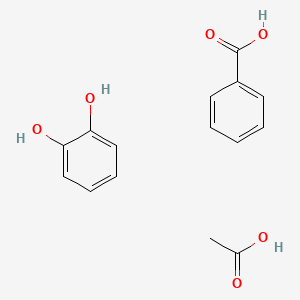
![N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14428632.png)
![1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate](/img/structure/B14428641.png)
![3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14428647.png)
